4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole
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Overview
Description
4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dichloroimidazole with 4-[(thiophen-2-yl)methoxy]benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the imidazole ring.
Substitution: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like potassium carbonate (K₂CO₃) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dechlorinated imidazole derivatives.
Substitution: Amino or thiol-substituted imidazole derivatives.
Scientific Research Applications
4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1H-imidazole: Lacks the thiophen-2-ylmethoxyphenoxy group, making it less complex.
Thiophen-2-ylmethoxybenzyl chloride: Contains the thiophene and benzyl moieties but lacks the imidazole ring.
1-({4-[(Thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole: Similar structure but without the chlorine atoms on the imidazole ring.
Uniqueness
4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole is unique due to the presence of both chlorine atoms on the imidazole ring and the thiophen-2-ylmethoxyphenoxy group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
138300-45-5 |
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Molecular Formula |
C15H12Cl2N2O2S |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
4,5-dichloro-1-[[4-(thiophen-2-ylmethoxy)phenoxy]methyl]imidazole |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-14-15(17)19(9-18-14)10-21-12-5-3-11(4-6-12)20-8-13-2-1-7-22-13/h1-7,9H,8,10H2 |
InChI Key |
VLJXUHDXHAKERA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)OCN3C=NC(=C3Cl)Cl |
Origin of Product |
United States |
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